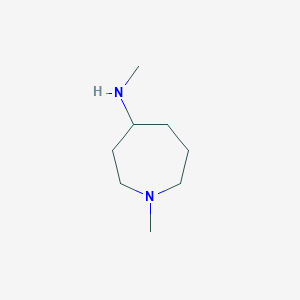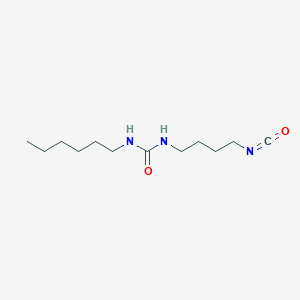
N-Hexyl-N'-(4-isocyanatobutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-N’-(4-isocyanatobutyl)urea is a chemical compound with the molecular formula C12H23N3O2. It is known for its unique structure, which includes a hexyl group and an isocyanate group attached to a urea backbone. This compound is used in various scientific research applications due to its reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-N’-(4-isocyanatobutyl)urea typically involves the reaction of hexylamine with 4-isocyanatobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Hexylamine+4-Isocyanatobutyl isocyanate→N-Hexyl-N’-(4-isocyanatobutyl)urea
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis .
Industrial Production Methods
In an industrial setting, the production of N-Hexyl-N’-(4-isocyanatobutyl)urea involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-N’-(4-isocyanatobutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various urea and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-Hexyl-N’-(4-isocyanatobutyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and coatings.
Mechanism of Action
The mechanism of action of N-Hexyl-N’-(4-isocyanatobutyl)urea involves its reactivity with various biological and chemical targets. The isocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This reactivity makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N-Hexyl-N’-(4-isocyanatobutyl)carbamate
- N-Hexyl-N’-(4-isocyanatobutyl)thiourea
- N-Hexyl-N’-(4-isocyanatobutyl)guanidine
Uniqueness
N-Hexyl-N’-(4-isocyanatobutyl)urea is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications .
Properties
CAS No. |
916915-24-7 |
|---|---|
Molecular Formula |
C12H23N3O2 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-hexyl-3-(4-isocyanatobutyl)urea |
InChI |
InChI=1S/C12H23N3O2/c1-2-3-4-5-9-14-12(17)15-10-7-6-8-13-11-16/h2-10H2,1H3,(H2,14,15,17) |
InChI Key |
VSFQVVXLMVUIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NCCCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Benzyloxy)propoxy]benzene](/img/structure/B14178471.png)
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
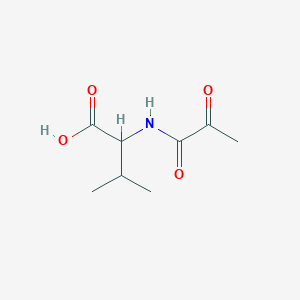
![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)
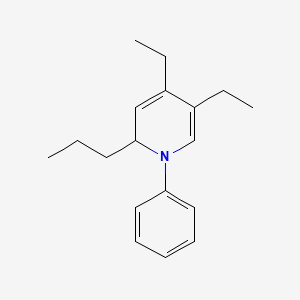

![6-(3-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178501.png)
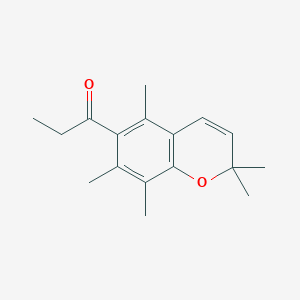
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
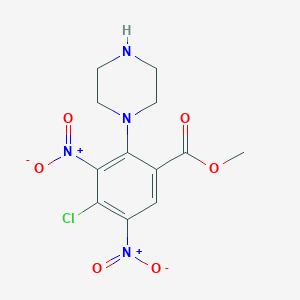
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
